molecular formula C18H32O3 B591300 (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid CAS No. 139408-39-2

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid

Cat. No.: B591300
CAS No.: 139408-39-2
M. Wt: 300.475
InChI Key: HNICUWMFWZBIFP-QEYKCUBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid-d4, is a deuterated form of 13(S)-HODE. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in biochemical and pharmacological research.

Scientific Research Applications

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a standard in mass spectrometry for the quantification of lipid peroxidation products.

    Biology: Helps in studying the metabolism of fatty acids and their role in cellular signaling.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Employed in the development of new analytical methods for lipidomics.

Biochemical Analysis

Biochemical Properties

The role of 13(S)-HODE-d4 in biochemical reactions is complex and multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions can vary, ranging from direct binding to indirect modulation of activity .

Cellular Effects

13(S)-HODE-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 13(S)-HODE-d4 involves a range of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13(S)-HODE-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 13(S)-HODE-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

13(S)-HODE-d4 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

13(S)-HODE-d4 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 13(S)-HODE-d4 can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid typically involves the deuteration of linoleic acid. The process begins with the selective oxidation of linoleic acid to produce 13(S)-HODE. This is followed by the incorporation of deuterium atoms at specific positions to obtain this compound. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced chromatographic techniques for purification and quality control to ensure the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different hydroxy derivatives.

    Reduction: Reduction reactions can convert it back to linoleic acid or other intermediates.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydroxy and keto derivatives, which are useful in studying metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    13(S)-HODE: The non-deuterated form, used in similar research applications but lacks the precision of deuterium labeling.

    9(S)-HODE: Another hydroxy derivative of linoleic acid with different positional isomerism.

    15(S)-HETE: A hydroxy derivative of arachidonic acid with similar biological activities.

Uniqueness

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in metabolic studies. This makes it a valuable tool in research areas where accurate tracking of metabolic pathways is crucial.

Properties

IUPAC Name

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1/i9D,11D,17D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRWPEHMGCHTIT-CKCTXTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Reactant of Route 2
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Reactant of Route 3
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Reactant of Route 4
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Reactant of Route 5
Reactant of Route 5
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Reactant of Route 6
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.